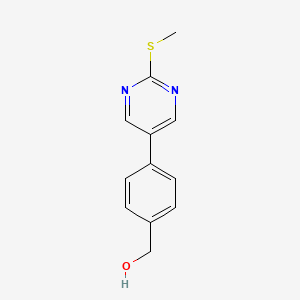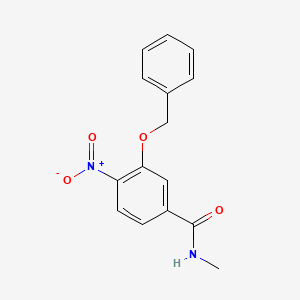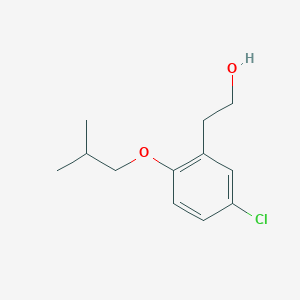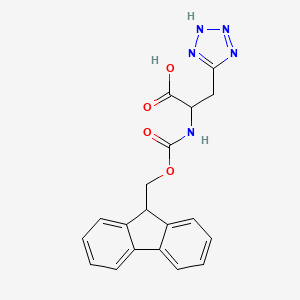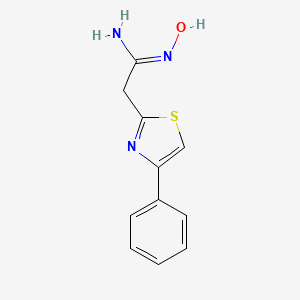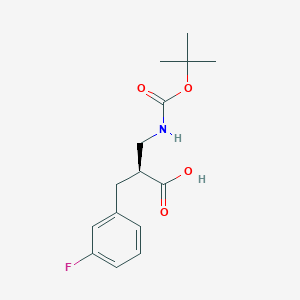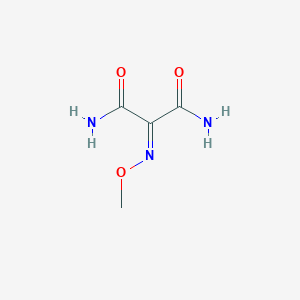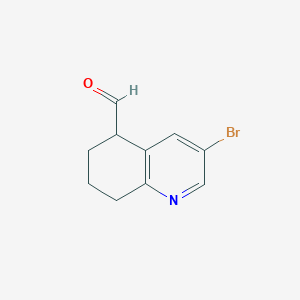
3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromine atom at the 3rd position and an aldehyde group at the 5th position of the tetrahydroquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde typically involves the bromination of tetrahydroquinoline followed by formylation. One common method is as follows:
Bromination: Tetrahydroquinoline is treated with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is carried out at room temperature to obtain 3-bromo-tetrahydroquinoline.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid.
Reduction: 3-Bromo-5,6,7,8-tetrahydroquinoline-5-methanol.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a building block for the development of bioactive compounds and probes for biological studies.
Medicine: It is investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity, influencing its biological activity and therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromoquinoline: Lacks the tetrahydro structure and the aldehyde group.
5,6,7,8-Tetrahydroquinoline-5-carbaldehyde: Lacks the bromine atom.
3-Bromo-5,6,7,8-tetrahydroquinoline: Lacks the aldehyde group.
Uniqueness
3-Bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate for various synthetic and research applications .
Propriétés
Formule moléculaire |
C10H10BrNO |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
3-bromo-5,6,7,8-tetrahydroquinoline-5-carbaldehyde |
InChI |
InChI=1S/C10H10BrNO/c11-8-4-9-7(6-13)2-1-3-10(9)12-5-8/h4-7H,1-3H2 |
Clé InChI |
SYHMRKDKBFCZQT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)N=CC(=C2)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


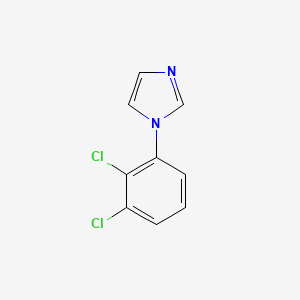
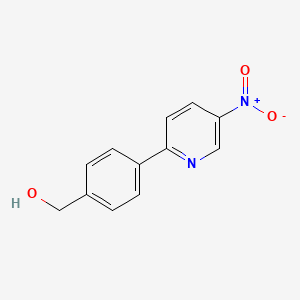

![Methyl 4-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12988959.png)
![(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine](/img/structure/B12988961.png)
